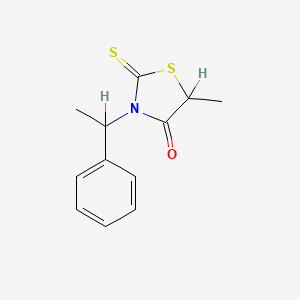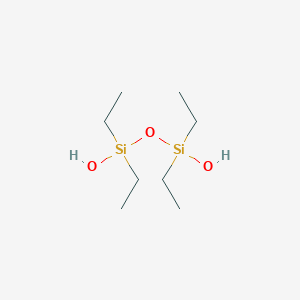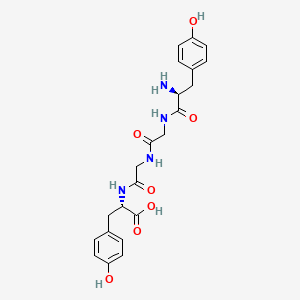
L-Tyrosylglycylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosylglycylglycyl-L-tyrosine is a peptide composed of two molecules of L-tyrosine and two molecules of glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of L-tyrosine, an aromatic amino acid, imparts unique properties to the peptide, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as carbodiimides or uronium salts.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that use SPPS. These machines can handle large-scale synthesis with high precision and efficiency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Peptides with modified side chains or backbone structures.
Scientific Research Applications
L-Tyrosylglycylglycyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Tyrosylglycylglycyl-L-tyrosine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, influencing their activity. The aromatic rings of L-tyrosine residues can participate in π-π interactions, while the peptide backbone can form hydrogen bonds with target molecules. These interactions can modulate signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A single amino acid with similar aromatic properties.
Glycylglycyl-L-tyrosine: A shorter peptide with one L-tyrosine and two glycine residues.
L-Tyrosyl-L-tyrosine: A dipeptide with two L-tyrosine residues.
Uniqueness
L-Tyrosylglycylglycyl-L-tyrosine is unique due to its specific sequence and combination of amino acids The presence of two L-tyrosine residues provides enhanced aromatic interactions, while the glycine residues offer flexibility to the peptide structure
Properties
CAS No. |
21841-54-3 |
|---|---|
Molecular Formula |
C22H26N4O7 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H26N4O7/c23-17(9-13-1-5-15(27)6-2-13)21(31)25-11-19(29)24-12-20(30)26-18(22(32)33)10-14-3-7-16(28)8-4-14/h1-8,17-18,27-28H,9-12,23H2,(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t17-,18-/m0/s1 |
InChI Key |
KRSNERDYZXTSTQ-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


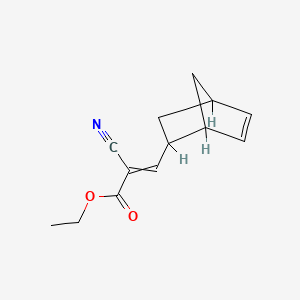

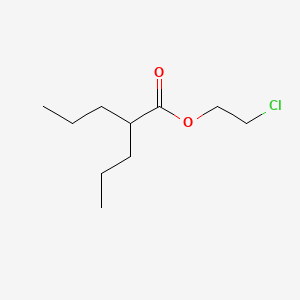
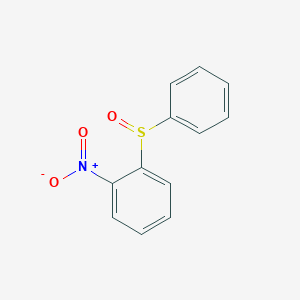

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
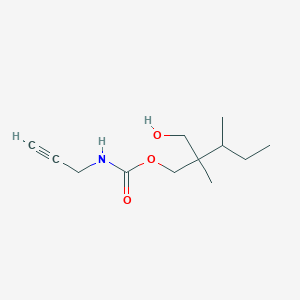
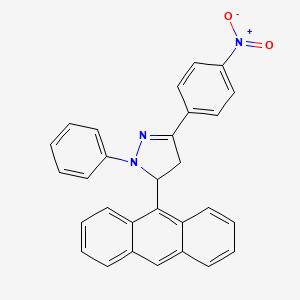
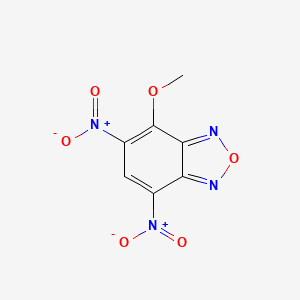
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
